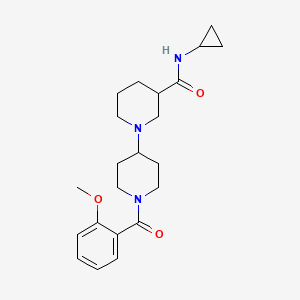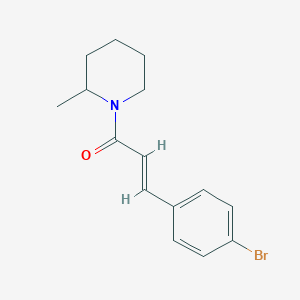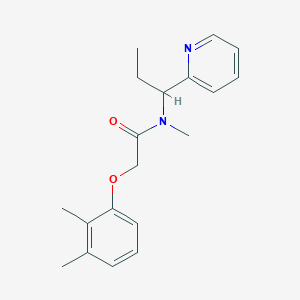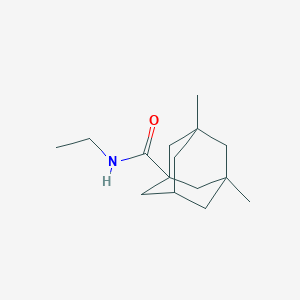![molecular formula C18H23NO3 B5421602 3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID](/img/structure/B5421602.png)
3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane core, which is a privileged structure found in various natural products and synthetic molecules. The presence of the phenethylamino group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the enantioselective synthesis method mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the phenethylamino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has several scientific research applications:
Biology: It serves as a molecular probe to study biological processes and interactions due to its unique structure and potential bioactivity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bicyclic core and phenethylamino group allow the compound to bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes or viral proteases, leading to antibacterial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core and are used in similar applications.
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has improved physicochemical properties.
Cubane and Bicyclo[1.1.1]pentane: These compounds are also used as structural motifs in drug discovery and medicinal chemistry.
Uniqueness
3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its combination of the bicyclo[2.2.2]octane core and the phenethylamino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-phenylethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(19-11-10-12-4-2-1-3-5-12)15-13-6-8-14(9-7-13)16(15)18(21)22/h1-5,13-16H,6-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAHVYJTCZYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5421541.png)
![2-[({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5421544.png)




![2,3-dichloro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5421565.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5421581.png)
![3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole](/img/structure/B5421588.png)
![1-methyl-4-[(5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B5421595.png)

![3-CHLORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE](/img/structure/B5421604.png)
![N~1~,N~1~-dimethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5421614.png)
